Biotin tosylate
Overview
Description
Biotin tosylate is a derivative of biotin, a water-soluble B-vitamin also known as vitamin H or vitamin B7. Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound is used in biochemical applications, particularly in protein labeling and modification due to its ability to form stable covalent bonds with proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin tosylate can be synthesized through the reaction of biotin with tosyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving biotin in a suitable solvent, adding tosyl chloride, and then adding pyridine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Biotin tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The tosylate group can be reduced to a hydroxyl group under specific conditions.
Oxidation Reactions: this compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are biotin derivatives with different functional groups replacing the tosylate group.
Reduction Reactions: The major product is biotin with a hydroxyl group in place of the tosylate group.
Oxidation Reactions: The products vary depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
Biotin tosylate has numerous applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various chemical analyses.
Biology: Employed in protein labeling and modification, enabling the study of protein interactions and functions.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of biotinylated drugs.
Industry: Applied in the production of biotinylated enzymes and other biotechnological products.
Mechanism of Action
Biotin tosylate exerts its effects primarily through the covalent modification of proteins. The tosylate group reacts with nucleophilic residues on proteins, such as lysine or cysteine, forming stable covalent bonds. This modification can alter the protein’s function, localization, or interactions, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Biotinyl-N-hydroxysuccinimide ester: Another biotin derivative used for protein labeling.
Biotinyl-3,6-dioxaoctanediamine: A biotin derivative with a flexible linker for protein modification.
Biotinyl-4-aminobenzoic acid: A biotin derivative used in various biochemical applications.
Uniqueness of Biotin Tosylate
This compound is unique due to its tosylate group, which provides a highly reactive site for covalent modification of proteins. This reactivity makes it particularly useful for site-specific labeling and modification of proteins in complex biological systems .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-12-6-8-13(9-7-12)25(21,22)23-10-4-2-3-5-15-16-14(11-24-15)18-17(20)19-16/h6-9,14-16H,2-5,10-11H2,1H3,(H2,18,19,20)/t14-,15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUANLIDXRGFFO-JYJNAYRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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